molecular formula C20H23NO5 B2544204 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797255-00-5

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2544204
CAS No.: 1797255-00-5
M. Wt: 357.406
InChI Key: IVIFHMRJWAEXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a synthetic organic compound featuring a hybrid structure combining an acetamide core with aromatic and ester functionalities. The molecule consists of:

  • Ester moiety: A (4-methylphenyl)acetate group, contributing lipophilicity and aromatic π-π stacking interactions.
    This structure positions the compound as a candidate for pharmaceutical or materials science applications, particularly in receptor-targeted therapies or as a building block for complex polymers.

Properties

IUPAC Name

[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-14-7-9-15(10-8-14)11-19(23)26-13-18(22)21-12-16-5-4-6-17(24-2)20(16)25-3/h4-10H,11-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIFHMRJWAEXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 2,3-dimethoxybenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds with similar structures exhibit protective effects on pancreatic β-cells under stress conditions. A study demonstrated that derivatives of this compound can protect against endoplasmic reticulum (ER) stress, which is crucial for maintaining β-cell function in diabetes. The effective concentration (EC50) for this protective effect was found to be around 0.1±0.01μM0.1\pm 0.01\,\mu M .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various in vitro studies. It has shown promise in reducing neuronal cell death induced by oxidative stress, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress responses may provide a therapeutic avenue for neuroprotection .

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity through mechanisms such as inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. These findings indicate its potential as a lead compound in the development of new anticancer therapies .

Case Study: β-cell Protective Activity

In a study evaluating various benzamide derivatives for their effects on pancreatic β-cell viability, it was found that certain analogs exhibited significant protective effects against ER stress-induced apoptosis. The compound designated as WO5m demonstrated maximal activity at a concentration of 0.1μM0.1\,\mu M, underscoring its potential as a therapeutic agent for diabetes management .

Case Study: Neuroprotection in Oxidative Stress Models

Another study focused on the neuroprotective effects of related compounds in models of oxidative stress, revealing that these compounds could significantly reduce neuronal cell death. This suggests their role in developing treatments for neurodegenerative disorders .

Comparative Data Table

CompoundActivity TypeMax Activity (%)EC50 (μM)
Compound Aβ-cell protection1000.1±0.010.1\pm 0.01
Compound BAnticancer4518±418\pm 4
Compound CNeuroprotection8813±113\pm 1

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent on Benzyl Group Ester Group Modification Molecular Weight (g/mol) Evidence ID
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate 2,3-Dimethoxy 4-Methylphenyl acetate ~399.4 (calculated) N/A
[2-[(4-Fluorobenzyl)amino]-2-oxoethyl] [4-(4-methylphenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]acetate 4-Fluoro Thiazole ring with 4-methylphenyl ~483.5 (estimated)
[2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate 4-Bromo (non-benzyl) 3,4,5-Trimethoxyphenyl acetate ~481.3 (estimated)
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(2,3-dioxoindolin-1-yl)acetate 4-Acetyl Dioxoindole-linked acetate ~422.4 (calculated)

Key Observations :

Electron-Donating vs. Bromination (ID10) introduces steric hindrance and polarizability, which may alter solubility and reactivity .

Ester Group Complexity: The thiazole ring in ID7 introduces sulfur-based hydrogen-bonding and redox activity, contrasting with the simple phenyl ester in the target compound .

Biological Activity

The compound 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a derivative of benzylamine and has garnered attention due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5 , with a molecular weight of approximately 358.39 g/mol . The compound features a dimethoxybenzyl group attached to an amino acid derivative, which may influence its biological interactions.

Research indicates that compounds with similar structural frameworks often interact with key cellular pathways involved in cancer proliferation and inflammation. The following mechanisms have been proposed based on related compounds:

  • Inhibition of the PI3K/Akt Pathway : Similar compounds have shown the ability to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition can lead to increased apoptosis in cancer cells .
  • JNK Pathway Activation : Some studies suggest that activation of the c-Jun N-terminal kinase (JNK) pathway may occur, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Compounds with methoxy groups are often associated with anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Biological Activity Studies

A review of available studies reveals significant findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cells
Cell Cycle RegulationCauses G1 phase arrest in tumor cells
Anti-inflammatory ActionReduces cytokine release

Case Studies

  • Cancer Cell Lines : In vitro studies using breast cancer (MCF-7) and prostate cancer (PC-3) cell lines demonstrated that treatment with related compounds led to significant reductions in cell viability and induced apoptosis through JNK pathway activation .
  • Inflammation Models : Animal models treated with similar compounds showed decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.